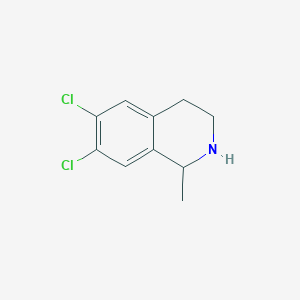
6,7-Dichloro-1-methyl-1,2,3,4-tetrahydroisoquinoline
Vue d'ensemble
Description
6,7-Dichloro-1-methyl-1,2,3,4-tetrahydroisoquinoline is a chemical compound with the molecular formula C10H12Cl3N . It is a derivative of tetrahydroisoquinoline, a class of compounds that have garnered significant attention in the scientific community due to their diverse biological activities .
Molecular Structure Analysis
The molecular structure of this compound consists of a tetrahydroisoquinoline core with two chlorine atoms at the 6 and 7 positions and a methyl group at the 1 position . The InChI code for this compound is 1S/C10H12Cl3N .Physical and Chemical Properties Analysis
The molecular weight of this compound is 252.57 . It is a powder that is stored at room temperature .Applications De Recherche Scientifique
Enzyme Inhibition and Therapeutic Potential
6,7-Dichloro-1-methyl-1,2,3,4-tetrahydroisoquinoline and its derivatives have been studied for their potential as enzyme inhibitors. One compound, SK&F 64139, is a potent inhibitor of phenylethanolamine N-methyltransferase and has demonstrated therapeutic utility potential in humans (Demarinis et al., 1981).
Neurological Research
Research has explored the role of tetrahydroisoquinoline derivatives, including 6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline, in neurology. These compounds have been found in parkinsonian and normal human brains, indicating their potential relevance in neurodegenerative diseases (Niwa et al., 1991). Furthermore, their potential involvement in the pathogenesis of Parkinson's disease has been investigated, with studies showing that N-methylation and oxidation of isoquinolines may be key factors (Naoi et al., 1993).
Pharmacological Effects
Research into the pharmacological effects of tetrahydroisoquinoline derivatives, including the 1-methyl-3,4-dihydro- and 1-methyl-1,2,3,4-tetrahydroisoquinoline derivatives, has shown that these compounds can induce various effects such as tremors and changes in blood pressure, respiration, and pulse rate. This research has implications for understanding the physiological and toxicological properties of these compounds (Hjort et al., 1942).
Synthesis and Biological Activity
Studies have also focused on the synthesis and biological activity of various tetrahydroisoquinoline derivatives. These include investigations into the interactions with catechol O-methyltransferase and their ability to release norepinephrine, which is significant for understanding their biochemical interactions and potential therapeutic applications (Smissman et al., 1976).
Safety and Hazards
The safety information available indicates that this compound may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, wearing protective gloves/protective clothing/eye protection/face protection, and more .
Mécanisme D'action
Target of Action
The primary target of 6,7-Dichloro-1-methyl-1,2,3,4-tetrahydroisoquinoline is the monoamine oxidase (MAO) enzyme . This enzyme plays a crucial role in the metabolism of monoamine neurotransmitters, which are essential for transmitting signals in the brain .
Mode of Action
This compound interacts with its target, the MAO enzyme, by inhibiting its activity . This inhibition results in an increase in the levels of monoamine neurotransmitters in the brain .
Biochemical Pathways
By inhibiting the MAO enzyme, this compound affects the metabolic pathway of monoamine neurotransmitters . This leads to an increase in the levels of these neurotransmitters, which can have downstream effects on various neurological processes .
Pharmacokinetics
It is known that the compound is a reversible, short-acting moderate inhibitor of mao a/b , which may impact its bioavailability.
Result of Action
The inhibition of the MAO enzyme by this compound leads to an increase in the levels of monoamine neurotransmitters in the brain . This can result in various molecular and cellular effects, potentially including neuroprotective effects .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound is typically stored at room temperature , suggesting that it may be stable under normal environmental conditions.
Analyse Biochimique
Biochemical Properties
6,7-Dichloro-1-methyl-1,2,3,4-tetrahydroisoquinoline plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with monoamine oxidase (MAO), an enzyme responsible for the breakdown of neurotransmitters such as dopamine and serotonin . By inhibiting MAO, this compound can modulate neurotransmitter levels, potentially offering therapeutic benefits for neurodegenerative disorders .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the dopaminergic signaling pathway, which is critical for motor control and cognitive functions . Additionally, this compound can modulate the expression of genes involved in oxidative stress response, thereby protecting cells from oxidative damage .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. One notable mechanism is its interaction with MAO, where it acts as an inhibitor, preventing the breakdown of neurotransmitters . This inhibition results in increased levels of neurotransmitters, which can enhance neuronal communication and potentially alleviate symptoms of neurodegenerative diseases .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound remains stable under controlled conditions, maintaining its biological activity for extended periods . Prolonged exposure to this compound can lead to gradual degradation, affecting its efficacy and cellular impact .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits neuroprotective properties, enhancing neuronal survival and function . At higher doses, it can induce toxic effects, including oxidative stress and neuronal damage . These dosage-dependent effects highlight the importance of optimizing the dosage for therapeutic applications to maximize benefits while minimizing adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. One key pathway is its metabolism by cytochrome P450 enzymes, which facilitate its biotransformation into active metabolites . These metabolites can further interact with other biomolecules, influencing metabolic flux and altering metabolite levels within cells .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can cross the blood-brain barrier, allowing it to exert its effects on the central nervous system . Additionally, it can accumulate in certain tissues, influencing its localization and biological activity .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. This compound can be targeted to specific cellular compartments or organelles through post-translational modifications and targeting signals . For instance, it has been observed to localize within mitochondria, where it can modulate mitochondrial function and protect against oxidative stress .
Propriétés
IUPAC Name |
6,7-dichloro-1-methyl-1,2,3,4-tetrahydroisoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11Cl2N/c1-6-8-5-10(12)9(11)4-7(8)2-3-13-6/h4-6,13H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAYNZVRURWKODV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2=CC(=C(C=C2CCN1)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201217903 | |
| Record name | 6,7-Dichloro-1,2,3,4-tetrahydro-1-methylisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201217903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
249624-76-8 | |
| Record name | 6,7-Dichloro-1,2,3,4-tetrahydro-1-methylisoquinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=249624-76-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6,7-Dichloro-1,2,3,4-tetrahydro-1-methylisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201217903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




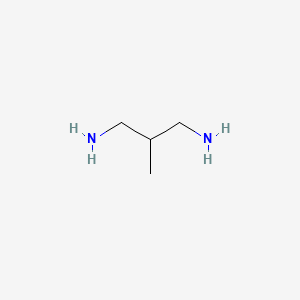
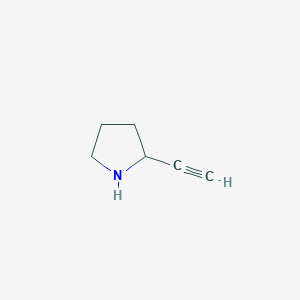
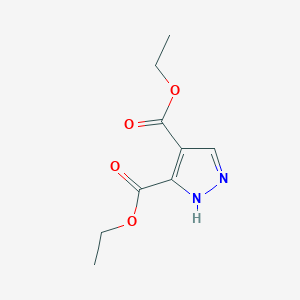


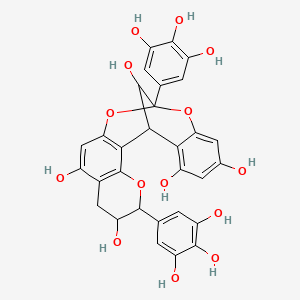

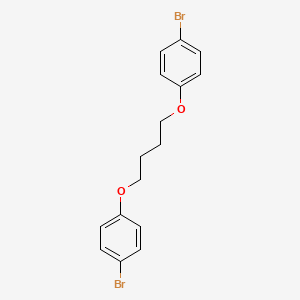
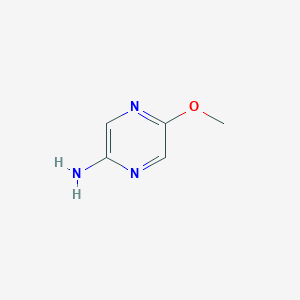
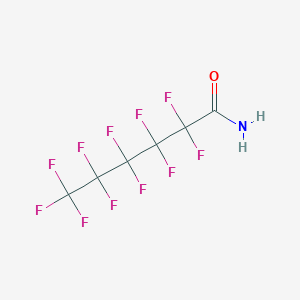
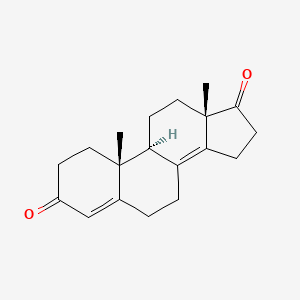
![3-Methoxy-2-[(2-methyl-2-propen-1-YL)oxy]benzaldehyde](/img/structure/B1368356.png)
